6-Fluoro-1,3-dihydro-2-benzofuran-1-imine
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Overview
Description
6-Fluoro-1,3-dihydro-2-benzofuran-1-imine is a chemical compound with the molecular formula C8H6FNO. It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 6th position and an imine group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-hydroxybenzaldehyde and an appropriate amine.
Formation of Intermediate: The aldehyde group of 6-fluoro-2-hydroxybenzaldehyde is first converted to an imine intermediate through a condensation reaction with the amine under acidic or basic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the benzofuran ring structure. This step often requires heating and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,3-dihydro-2-benzofuran-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Formation of 6-fluoro-1,3-dihydro-2-benzofuran-1-amine.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1,3-dihydro-2-benzofuran-1-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-dihydro-1-benzofuran: Similar structure but lacks the imine group.
6-Fluoro-1,3-dihydro-2-benzofuran-1-amine: Similar structure with an amine group instead of an imine group.
Uniqueness
6-Fluoro-1,3-dihydro-2-benzofuran-1-imine is unique due to the presence of both the fluorine atom and the imine group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-3H-2-benzofuran-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMCLWMGKXGYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=N)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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